molecular formula C8H17Na2O4P B096425 Disodium 2-ethylhexyl phosphate CAS No. 15505-13-2

Disodium 2-ethylhexyl phosphate

Cat. No.: B096425
CAS No.: 15505-13-2
M. Wt: 254.17 g/mol
InChI Key: NIFGJMWDJOVFPC-UHFFFAOYSA-L
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Description

GW 5638, also known as Etacstil, is an orally active, nonsteroidal compound that functions as both a selective estrogen receptor modulator and a selective estrogen receptor degrader. It was developed for the treatment of estrogen receptor-positive breast cancer. This compound is notable for its ability to overcome resistance to other antiestrogens such as tamoxifen by altering the shape of the estrogen receptor .

Preparation Methods

The synthesis of GW 5638 involves several steps, starting with the preparation of its precursor compounds. The synthetic route typically involves the following steps:

Industrial production methods for GW 5638 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

GW 5638 undergoes several types of chemical reactions, including:

    Oxidation: GW 5638 can be oxidized to form its active metabolite, GW 7604. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to modify the functional groups on GW 5638, such as converting ketones to alcohols using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can introduce new functional groups into the GW 5638 molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GW 5638 yields GW 7604, which retains the biological activity of the parent compound.

Scientific Research Applications

GW 5638 has several scientific research applications, including:

    Chemistry: GW 5638 is used as a model compound to study the behavior of selective estrogen receptor modulators and degraders. It helps researchers understand the structure-activity relationships and develop new compounds with improved efficacy.

    Biology: In biological research, GW 5638 is used to investigate the mechanisms of estrogen receptor signaling and its role in various physiological processes. It is also used to study the effects of estrogen receptor modulation on gene expression and cellular function.

    Medicine: GW 5638 has been studied for its potential therapeutic applications in treating estrogen receptor-positive breast cancer. It has shown promise in overcoming resistance to other antiestrogens and improving treatment outcomes.

    Industry: In the pharmaceutical industry, GW 5638 serves as a lead compound for the development of new drugs targeting estrogen receptors.

Mechanism of Action

GW 5638 exerts its effects by binding to estrogen receptors and inducing conformational changes that alter receptor function. It acts as both a selective estrogen receptor modulator and a selective estrogen receptor degrader. This dual action allows GW 5638 to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking estrogen signaling and promoting receptor degradation .

The molecular targets of GW 5638 include estrogen receptor alpha and estrogen receptor beta. The compound modulates the activity of these receptors by influencing their interaction with coactivators and corepressors, thereby affecting gene transcription and cellular responses.

Comparison with Similar Compounds

GW 5638 is similar to other selective estrogen receptor modulators and degraders, such as tamoxifen and raloxifene. it has unique properties that distinguish it from these compounds:

    Tamoxifen: Both GW 5638 and tamoxifen are used to treat estrogen receptor-positive breast cancer.

    Raloxifene: Like GW 5638, raloxifene is a selective estrogen receptor modulator.

Other similar compounds include GW 7604, the active metabolite of GW 5638, and other selective estrogen receptor degraders currently under development .

Properties

CAS No.

15505-13-2

Molecular Formula

C8H17Na2O4P

Molecular Weight

254.17 g/mol

IUPAC Name

disodium;2-ethylhexyl phosphate

InChI

InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

NIFGJMWDJOVFPC-UHFFFAOYSA-L

SMILES

CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+]

Key on ui other cas no.

68186-64-1
15505-13-2

physical_description

Liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

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